Comprehensive Technical Guide on (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged, highly versatile pharmacophore[1]. Recognized for its presence in blockbuster drugs such as the anxiolytic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged, highly versatile pharmacophore[1]. Recognized for its presence in blockbuster drugs such as the anxiolytic zolpidem and various emerging anticancer and antituberculosis agents[2],[3], this fused bicyclic system offers exceptional binding affinity to diverse biological targets.
As a Senior Application Scientist, I often emphasize that the strategic functionalization of this core is what unlocks its true therapeutic potential. (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3) represents a highly specialized building block designed for orthogonal reactivity. By positioning a chlorine atom at C6 and a hydroxymethyl group at C5, this intermediate allows drug developers to independently elaborate the scaffold—utilizing the C6 position for lipophilic pocket targeting via cross-coupling, and the C5 position for solvent-channel projection or hinge-region hydrogen bonding[4].
This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and its mechanistic role in advanced drug discovery.
Chemical & Physicochemical Profiling
The structural architecture of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol dictates its reactivity and biological behavior. The electron-rich nature of the imidazole ring is counterbalanced by the electron-withdrawing chlorine atom, which modulates the pKa of the bridgehead nitrogen and stabilizes the core against oxidative degradation.
The table below summarizes the critical quantitative data for this intermediate, which is essential for predicting its behavior in both synthetic environments and biological assays.
Table 1: Quantitative Physicochemical Properties
Property
Value
Structural / Functional Implication
Chemical Name
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
IUPAC standard nomenclature.
CAS Registry Number
1414864-05-3
Unique identifier for sourcing and regulatory tracking.
Facilitates interaction with kinase hinge regions.
Hydrogen Bond Acceptors
2 (N, O)
Enhances aqueous solubility and target binding.
Topological Polar Surface Area
~38.1 Ų
Ideal for membrane permeability and CNS penetration.
Scaffold Class
Fused bicyclic 5,6-heterocycle
Bioisostere for indoles, purines, and benzimidazoles[5].
Orthogonal Reactivity & Synthetic Workflows
The true value of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol lies in its orthogonal reactivity. The C5-hydroxymethyl group can be selectively oxidized to an aldehyde or converted into a leaving group (e.g., chloromethyl) for nucleophilic substitution[6]. Conversely, the C6-chloro group remains inert under these mild conditions but can be activated later via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to build complex molecular architectures[7].
Fig 1. Synthetic workflow and orthogonal functionalization of the imidazopyridine scaffold.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly detailed to explain why specific reagents and conditions are selected over common alternatives.
Protocol A: Chemoselective Reduction to (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
This protocol details the reduction of the commercially available 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid[8] to the target methanol derivative.
Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).
Causality: Anhydrous THF is strictly required to stabilize the borane complex and prevent premature hydrolysis of the reducing agent.
Reagent Addition : Cool the solution to 0 °C using an ice bath. Dropwise, add Borane-THF complex (BH3·THF, 1.0 M solution, 3.0 eq).
Causality: BH3 is deliberately selected over Lithium Aluminum Hydride (LiAlH4). LiAlH4 carries a high risk of inducing reductive dechlorination at the C6 position. BH3 ensures strict chemoselectivity for the carboxylic acid.
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
Validation: Complete consumption of the starting material is confirmed by the disappearance of the baseline-streaking carboxylic acid spot and the appearance of a distinct, UV-active spot (the alcohol) at a higher Rf.
Quenching : Cool the mixture back to 0 °C and carefully quench with methanol until effervescence ceases, followed by saturated aqueous NH4Cl.
Causality: Saturated NH4Cl (pH ~5.5) is used instead of strong acids (like HCl) to prevent the protonation of the imidazopyridine bridgehead nitrogen (pKa ~6.8). Protonation would trap the product in the aqueous layer, drastically reducing isolated yields.
Extraction : Extract with EtOAc (3x). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Mild Oxidation to 6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde
For drug discovery programs requiring an electrophilic handle at C5, the methanol must be oxidized to an aldehyde.
Preparation : Dissolve (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.1 M).
Reagent Addition : Add activated Manganese(IV) oxide (MnO2, 10.0 eq) in a single portion at room temperature.
Causality: Activated MnO2 is a heterogeneous oxidant highly selective for allylic, benzylic, and heterocyclic alcohols. It is chosen over Swern or Jones reagents because it completely prevents over-oxidation to the carboxylic acid and avoids N-oxidation of the basic imidazopyridine core.
Filtration : After 4 hours of vigorous stirring, filter the black suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and EtOAc.
Concentration : Concentrate the filtrate under reduced pressure. The resulting aldehyde is typically >95% pure by NMR and requires no further chromatographic purification.
Pharmacological Applications & Pathway Modulation
Imidazo[1,2-a]pyridine derivatives are heavily investigated for their ability to act as ATP-competitive kinase inhibitors[4] and as potent anticandidal/antifungal agents[6]. The flat, aromatic nature of the core allows it to mimic the adenine ring of ATP.
When utilizing (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol as a starting point, the C6-chlorine atom increases the overall lipophilicity (logP) of the resulting drug candidate, driving favorable van der Waals interactions within the hydrophobic sub-pockets of a kinase (such as the DFG-out pocket in Type II inhibitors). Simultaneously, the C5-hydroxymethyl group can be functionalized with solubilizing aliphatic amines. These amines project out of the ATP-binding pocket into the solvent-exposed channel, drastically improving the pharmacokinetic profile (ADME) of the drug[2],[1].
Fig 2. Mechanism of action for imidazo[1,2-a]pyridine derivatives in kinase inhibition.
By leveraging the orthogonal reactivity of this specific building block, researchers can rapidly generate vast libraries of structure-activity relationship (SAR) analogs, accelerating the hit-to-lead optimization phase in oncology and infectious disease programs.
An In-depth Technical Guide to (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of pharmac...
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of pharmacological activities.[1] This technical guide provides a comprehensive exploration of a specific, yet highly promising subclass: (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol and its derivatives. We will delve into the synthetic pathways to access this core, analyze the structure-activity relationships (SAR) that govern its biological effects, and explore its potential as a therapeutic agent, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.
Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of 6-Chloro-5-Methanol Substitution
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has been successfully incorporated into numerous clinically used drugs and investigational agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with a multitude of biological targets.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.[1][3]
The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in defining its biological activity. The 6-chloro substituent has been identified as a key feature in several potent bioactive molecules, often enhancing their efficacy.[4] The introduction of a methanol group at the 5-position introduces a hydroxyl moiety that can act as a hydrogen bond donor and acceptor, potentially improving solubility and providing a key interaction point with biological targets. This specific combination of a 6-chloro and a 5-hydroxymethyl group on the imidazo[1,2-a]pyridine core presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced potency and selectivity.
Synthetic Strategies for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol and its Derivatives
The synthesis of the (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol core can be approached through several strategic routes, primarily involving the construction of the imidazo[1,2-a]pyridine scaffold followed by functionalization, or the use of a pre-functionalized pyridine starting material.
General Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Scaffold
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] For the 6-chloro substituted scaffold, the synthesis typically starts with 2-amino-5-chloropyridine.
Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
This protocol is based on established procedures for similar imidazo[1,2-a]pyridine syntheses.[6]
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-amino-5-chloropyridine in a suitable solvent such as ethanol or methanol.[6]
Reagent Addition: To this solution, add 1.2 equivalents of a 40% aqueous solution of chloroacetaldehyde.[6]
Reaction Conditions: Stir the reaction mixture at a temperature between 25°C and 50°C for 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Take up the residue in ethyl acetate and wash with water.[6]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 6-Chloroimidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6]
Proposed Synthesis of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Proposed Synthetic Workflow:
Caption: Proposed synthetic route to (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol.
Inferred Experimental Protocol: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Step 1: Formylation of 6-Chloroimidazo[1,2-a]pyridine.
To a solution of 6-chloroimidazo[1,2-a]pyridine in a suitable solvent like DMF, add a formylating agent such as the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) at a controlled temperature (e.g., 0°C).
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by quenching with an ice-water mixture and neutralizing with a base (e.g., NaHCO₃).
Extract the product with an organic solvent and purify by column chromatography to obtain 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde.
Step 2: Reduction to (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol.
Dissolve the 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde in a suitable solvent like methanol or ethanol.
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at a low temperature (e.g., 0°C).
Stir the reaction mixture until the reduction is complete (monitored by TLC).
Quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol derivatives are limited in the available literature, we can infer key relationships from studies on related 6-substituted imidazo[1,2-a]pyridines.
The 6-Chloro Substituent: The presence of a chlorine atom at the 6-position is often associated with enhanced biological activity. This is likely due to its electron-withdrawing nature, which can influence the electronic properties of the heterocyclic system and its ability to interact with biological targets. The chloro group can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
The 5-Methanol Group: The introduction of a hydroxymethyl group at the 5-position provides a crucial point for hydrogen bonding. This can significantly impact the molecule's interaction with the active site of an enzyme or receptor. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing flexibility in forming favorable interactions. Furthermore, this group can serve as a handle for further derivatization to explore additional chemical space and optimize activity.
Substitution on the Imidazole Ring: Modifications at other positions, such as the 2 and 3-positions of the imidazole ring, are known to have a profound impact on the biological activity of imidazo[1,2-a]pyridines. For instance, the introduction of aryl or substituted aryl groups at these positions can modulate the anticancer and antifungal properties of the scaffold.[7][8]
Biological Activities and Therapeutic Potential
Based on the known activities of related 6-chloroimidazo[1,2-a]pyridine derivatives, the (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol scaffold holds significant promise in several therapeutic areas.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives are well-documented as potent anticancer agents.[4][9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) and components of the PI3K/Akt/mTOR pathway.[2] The (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol scaffold could be a valuable starting point for designing novel kinase inhibitors, with the 5-methanol group potentially interacting with the hinge region of the kinase domain.
Induction of Apoptosis: 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[8]
Potential Anticancer Mechanism:
Caption: Potential mechanism of anticancer activity.
Antifungal Activity
Recent studies have highlighted the potential of 6-chloroimidazo[1,2-a]pyridine derivatives as antifungal agents, particularly against Candida species.[7][10] The introduction of various substituents on the core scaffold has been shown to modulate the antifungal efficacy. The (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol core could serve as a novel template for the development of antifungal drugs with improved potency and a favorable safety profile.
Table 1: Anticandidal Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
Note: This table is illustrative and based on data for related compounds. Specific data for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol derivatives would require experimental validation.
Future Perspectives
The (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol scaffold represents a promising, yet underexplored, area of medicinal chemistry. Future research efforts should focus on:
Development of Efficient Synthetic Routes: Establishing a robust and scalable synthesis for the core molecule and its derivatives is crucial for further investigation.
Library Synthesis and Biological Screening: The synthesis and screening of a diverse library of derivatives with modifications at the 5-methanol group and other positions on the scaffold will be essential to identify lead compounds with potent and selective activity.
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active compounds will be critical for their rational optimization and development as therapeutic agents.
In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
The (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol core represents a compelling starting point for the design and discovery of novel therapeutic agents. By leveraging the known biological activities of the broader imidazo[1,2-a]pyridine class and applying rational drug design principles, researchers can unlock the full potential of this unique scaffold. The insights and protocols provided in this guide aim to facilitate and inspire further research in this exciting area of medicinal chemistry.
References
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). PubMed Central. Retrieved March 31, 2026, from [Link]
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025, October 17). ResearchGate. Retrieved March 31, 2026, from [Link]
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023, May 26). Beilstein Journals. Retrieved March 31, 2026, from [Link]
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025, May 14). Asian Journal of Chemical Sciences. Retrieved March 31, 2026, from [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. Retrieved March 31, 2026, from [Link]
Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. (n.d.). PubMed Central. Retrieved March 31, 2026, from [Link]
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved March 31, 2026, from [Link]
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025, April 8). ResearchGate. Retrieved March 31, 2026, from [Link]
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025, December 15). PubMed. Retrieved March 31, 2026, from [Link]
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011, September 15). PubMed. Retrieved March 31, 2026, from [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved March 31, 2026, from [Link]
Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. (2023, March 20). PubMed. Retrieved March 31, 2026, from [Link]
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. Retrieved March 31, 2026, from [Link]
Structure-activity Relationships Comparing N-(6-methylpyridin-yl)-substituted Aryl Amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. (2009, June 11). PubMed. Retrieved March 31, 2026, from [Link]
The Imidazo[1,2-a]pyridine Scaffold: Historical Discovery, Synthetic Evolution, and Therapeutic Applications
Executive Summary The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by a pyridine ring fused to an imi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by a pyridine ring fused to an imidazole ring, this pharmacophore exhibits exceptional structural versatility, allowing it to interact with a diverse array of biological targets. This technical whitepaper explores the historical discovery of the scaffold, the mechanistic pharmacology of its most famous derivative (Zolpidem), and the evolution of its synthesis from traditional condensation to modern, self-validating multicomponent reactions.
Historical Discovery and Therapeutic Evolution
The chemical history of imidazo[1,2-a]pyridines traces back to the early 20th century, initially synthesized via Tschitschibabin-type condensations involving 2-aminopyridines and
α
-haloketones. However, the scaffold's true therapeutic potential remained largely untapped until the 1980s.
The watershed moment occurred with the discovery of Zolpidem (marketed as Ambien) by Synthelabo in the early 1980s[2][3]. Designed as a nonbenzodiazepine hypnotic, Zolpidem revolutionized the treatment of transient and chronic insomnia. Unlike traditional benzodiazepines that bind non-selectively across GABA
A
receptor subtypes, Zolpidem's unique imidazo[1,2-a]pyridine structure—specifically featuring a 4-tolyl group at the 2-position and an N,N-dimethylcarbamoylmethyl group at the 3-position—imparts high selectivity for the
α1
subunit of the GABA
A
receptor[2].
Beyond neuropharmacology, recent high-throughput screening and rational drug design have expanded the scaffold's utility. Imidazo[1,2-a]pyridines have been discovered as potent Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists for obesity treatment[4], and as selective inhibitors of mycobacterial adenosine triphosphate (ATP) synthase, offering a novel mechanism to combat multidrug-resistant tuberculosis[5].
Mechanistic Pharmacology: The Zolpidem Paradigm
The clinical efficacy of Zolpidem is fundamentally rooted in its steric geometry. The methyl substituents on both the phenyl and imidazopyridine rings create a specific steric bulk that perfectly complements the binding cleft of the
α1
subunit of the GABA
A
receptor, while sterically clashing with the
α2
,
α3
, and
α5
subunits.
Causality in Action: This precise binding acts as a positive allosteric modulator. It induces a conformational change in the receptor that increases the affinity of the endogenous ligand (GABA). The resulting increased frequency of chloride channel openings leads to neuronal hyperpolarization, effectively isolating the sedative-hypnotic effect from unwanted myorelaxant or anxiolytic side effects typically mediated by other
α
subunits[2][3].
Mechanism of action of Zolpidem via GABA_A receptor positive allosteric modulation.
Synthetic Evolution: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Historically, the synthesis of imidazo[1,2-a]pyridines required harsh conditions and highly reactive, lachrymatory
α
-haloketones. In 1998, the synthetic landscape was transformed by the independent discovery of the Groebke-Blackburn-Bienaymé (GBB) reaction by three distinct research groups[6].
The GBB reaction is an isocyanide-based multicomponent reaction (I-MCR) that couples a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot[7].
Causality of Efficiency: The reaction bypasses the need to isolate unstable intermediates. The acid catalyst protonates the aldehyde, driving the initial condensation with the amine to form a Schiff base (imine). The isocyanide then undergoes a formal [4+1] cycloaddition with the imine, followed by a rapid prototropic shift and oxidation/aromatization to yield the thermodynamically stable imidazo[1,2-a]pyridine core[6][7].
The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow.
Quantitative Structure-Activity Relationships (QSAR) in GBB Synthesis
The electronic properties of the starting materials heavily dictate the yield and reaction kinetics. Electron-withdrawing groups (EWGs) on the 2-aminopyridine decrease nucleophilicity, hindering imine formation, whereas electron-donating groups (EDGs) on the isocyanide enhance the nucleophilic attack during the cycloaddition phase[8].
Table 1: Impact of Substituent Electronics on GBB Reaction Yields
Amine Component
Aldehyde Component
Isocyanide Component
Yield (%)
Mechanistic Causality
2-Aminopyridine
Furfural
Cyclohexyl isocyanide
86
Absence of EWG on pyridine maintains high nucleophilicity, facilitating rapid Schiff base formation[8].
2-Amino-5-cyanopyridine
Furfural
Cyclohexyl isocyanide
67
The strongly electron-withdrawing cyano group reduces amine nucleophilicity, creating a kinetic bottleneck[8].
2-Amino-5-cyanopyridine
5-Methylfurfural
4-Methoxyphenyl isocyanide
80
The EDG (methoxy) on the isocyanide compensates for the poor imine formation by accelerating the [4+1] cycloaddition step[8].
Experimental Protocol: Ultrasound-Assisted Green GBB Synthesis
To align with modern green chemistry metrics, the following protocol details an ultrasound-assisted, water-solvent GBB reaction. This methodology is designed as a self-validating system , ensuring researchers can visually and thermodynamically confirm reaction progress without continuous invasive sampling[8].
Step 1: Reagent Preparation & Activation
Action: In a 25 mL reaction vial, combine equimolar amounts (1.0 mmol) of 2-aminopyridine and the selected aldehyde in 5 mL of distilled water. Add 10 mol% of an eco-friendly acid catalyst (e.g.,
NH4Cl
or
p
-toluenesulfonic acid).
Causality: The aqueous medium forces the hydrophobic organic reagents into close proximity (hydrophobic effect), while the acid protonates the carbonyl oxygen, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the aldehyde to invite nucleophilic attack.
Self-Validation: The formation of the imine intermediate is visually validated by a distinct color shift (typically to a deep yellow/orange emulsion), confirming the consumption of the primary amine.
Step 2: Isocyanide Insertion & Sonication
Action: Add 1.0 mmol of the isocyanide to the mixture. Place the vial in an ultrasonic bath (40 kHz) at ambient temperature for 30–60 minutes.
Causality: Acoustic cavitation generates localized microscopic hot spots (extreme temperature and pressure on a microscale). This overcomes the high activation energy barrier of the formal [4+1] cycloaddition without requiring bulk heating, preventing the thermal degradation of the sensitive isocyanide[8].
Step 3: Workup and Thermodynamic Sink Validation
Action: Upon completion, cool the mixture in an ice bath. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Causality & Self-Validation: The highly aromatic imidazo[1,2-a]pyridine product is significantly less soluble in water than the starting materials. As the product forms, it crashes out of solution. This precipitation serves as a thermodynamic sink, driving the Le Chatelier equilibrium entirely to the right. The sudden formation of a solid mass is the self-validating endpoint of the reaction, confirming successful cyclization and aromatization[8].
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Using (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Introduction Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, making them highly attractive targets for drug discovery, particularly in oncology and inflammatory diseases.[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, making them highly attractive targets for drug discovery, particularly in oncology and inflammatory diseases.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various bioactive compounds.[3] Recent research has highlighted the potential of this scaffold in developing novel therapeutic agents, including those with antifungal properties.[4] This application note details a comprehensive, automated high-throughput screening (HTS) workflow designed to identify and characterize novel kinase inhibitors, using the representative compound (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol from a hypothetical library of imidazo[1,2-a]pyridine derivatives.
This document provides a framework for a biochemical HTS campaign, from initial assay development and validation to primary screening, hit confirmation, and counter-screening to eliminate promiscuous inhibitors.[5][6] The workflow is centered around the ADP-Glo™ Kinase Assay , a robust, luminescence-based method suitable for HTS that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8]
Scientific Principle: The Kinase Inhibition Assay
The fundamental principle of this screening workflow is to identify compounds that inhibit the catalytic activity of a target kinase. Kinases transfer a phosphate group from ATP to a substrate; this process generates ADP as a byproduct.[9] The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction.[7] In an inhibition assay, a decrease in ADP production, and therefore a decrease in luminescent signal, corresponds to higher inhibitory activity of the test compound.[10]
Part 1: Assay Development and Validation
The success of any HTS campaign is predicated on the development of a robust and reproducible assay.[11][12] The primary goal of this phase is to optimize assay conditions to achieve a performance level suitable for screening thousands of compounds, statistically validated by the Z'-factor.[13][14]
Key Optimization Parameters
Enzyme and Substrate Concentration: Titrate the kinase and its specific substrate to determine the optimal concentrations that yield a robust signal while operating under initial velocity conditions (typically <20% ATP conversion).
ATP Concentration: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
Incubation Time: Determine the optimal reaction time that allows for sufficient product formation without depleting the substrate or ATP, ensuring the reaction remains in the linear range.[15]
DMSO Tolerance: As compound libraries are typically stored in DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen (commonly 0.5-1.0%).
Protocol: Assay Validation and Z'-Factor Determination
The Z'-factor is a statistical measure of assay quality, quantifying the separation between positive and negative controls.[13][16] A Z'-factor ≥ 0.5 is considered excellent for HTS.[14][17]
Known potent inhibitor of the target kinase (Positive Control)
DMSO (Negative Control)
384-well, white, flat-bottom assay plates
Multichannel pipettes or automated liquid handlers
Procedure:
Prepare assay plates by dispensing positive controls (e.g., 10 µM of a known inhibitor) and negative controls (DMSO vehicle) into designated wells. Typically, 16-32 wells of each control are used for robust statistical analysis.[18]
Add the optimized concentrations of the target kinase and its substrate to all wells.
Add the optimized concentration of ATP to all wells to initiate the kinase reaction.
Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
Measure luminescence using a plate reader.
Calculate the Z'-factor using the following formula:
Ensures a robust and reliable screening assay.[12][13]
Signal Window
> 5-fold
Provides a clear distinction between active and inactive compounds.
Quantitative data summary for assay validation.
Part 2: High-Throughput Screening Workflow
The HTS workflow is a multi-stage process designed to efficiently identify and validate true inhibitory compounds while filtering out false positives.[5][20]
Caption: High-Throughput Screening (HTS) Funnel.
Protocol: Primary Screen
The primary screen involves testing the entire compound library at a single concentration to identify "hits".[12]
Procedure:
Prepare assay plates with positive and negative controls in designated columns.
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the library plates to the assay plates to achieve a final concentration of 10 µM. Our compound of interest, (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol, would be one of thousands of compounds tested.
Follow steps 2-7 from the Assay Validation protocol (Section 1.2).
Analyze the data by calculating the percent inhibition for each compound relative to the controls:
A hit threshold is established (e.g., >50% inhibition or >3 standard deviations from the mean of the library plate). Compounds exceeding this threshold are designated as primary hits.
Protocol: Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and rule out experimental artifacts.[20] Confirmed hits are then evaluated across a range of concentrations to determine their potency (IC50).[21]
Procedure:
Confirmation: Re-test the primary hits from freshly prepared solutions at the same single concentration used in the primary screen.
Dose-Response: For confirmed hits, perform a serial dilution (e.g., 10-point, 3-fold dilutions starting from 50 µM) to generate a dose-response curve.
Follow the established assay protocol for each concentration.
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[22][23]
Compound ID
Primary Screen (% Inh)
Confirmed (% Inh)
IC50 (µM)
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
78.2
75.9
1.2
Compound B
65.1
63.8
5.7
Compound C
52.4
Inactive
N/A
Hypothetical data for hit progression.
Part 3: Counter-Screening for Promiscuous Inhibitors
A significant challenge in HTS is the presence of "promiscuous" inhibitors that show activity through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[24][25] It is crucial to identify and eliminate these false positives early.[26]
Rationale for Counter-Screening
Promiscuous inhibitors often exhibit several characteristic behaviors:
Inhibition is sensitive to the presence of detergents.[24]
They show activity against unrelated enzymes.
They may interfere with the assay technology itself (e.g., luciferase inhibitors).[26]
Protocol: Detergent-Based Counter-Screen
This assay identifies compounds whose inhibitory activity is attenuated by the presence of a non-ionic detergent, a hallmark of aggregate-based inhibition.[24]
Procedure:
Perform the dose-response kinase assay as described in Section 2.2 in two parallel sets of plates.
In one set of plates, include 0.01% Triton X-100 in the assay buffer.
Compare the IC50 values obtained in the presence and absence of the detergent.
A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 suggests a promiscuous, aggregate-based mechanism of inhibition.[27]
Caption: Hypothetical kinase signaling pathway targeted by the lead compound.
Conclusion
This application note provides a detailed, field-proven protocol for utilizing (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol and its analogs in a high-throughput screening campaign to discover novel kinase inhibitors. By adhering to rigorous assay validation standards, employing a systematic screening funnel, and performing critical counter-screens, researchers can confidently identify and prioritize potent and specific hit compounds for further development in the drug discovery pipeline.[6][28] The integration of automated liquid handling and robust data analysis is essential for the efficiency and success of such large-scale screening efforts.[20]
References
Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
Vertex AI Search. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved March 31, 2026, from [Link]
Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Retrieved March 31, 2026, from [Link]
On HTS. (2023, December 12). Z-factor. Retrieved March 31, 2026, from [Link]
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved March 31, 2026, from [Link]
University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved March 31, 2026, from [Link]
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved March 31, 2026, from [Link]
Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved March 31, 2026, from [Link]
Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved March 31, 2026, from [Link]
PMC. (n.d.). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). Retrieved March 31, 2026, from [Link]
Strateos. (n.d.). High-Throughput Screening (HTS) Overview of Services. Retrieved March 31, 2026, from [Link]
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved March 31, 2026, from [Link]
Shoichet, B. K., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Protocols. Retrieved March 31, 2026, from [Link]
SciSpace. (2019, June 12). High-throughput Kinase Activity Mapping (HT-KAM) system: biochemical assay. Retrieved March 31, 2026, from [Link]
ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. Retrieved March 31, 2026, from [Link]
PubMed. (2005, August 15). High-throughput assays for promiscuous inhibitors. Retrieved March 31, 2026, from [Link]
PubMed. (2009, January 15). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Retrieved March 31, 2026, from [Link]
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved March 31, 2026, from [Link]
PubMed. (2013, July 15). High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. Retrieved March 31, 2026, from [Link]
ACS Publications. (2008, March 27). Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. Retrieved March 31, 2026, from [Link]
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved March 31, 2026, from [Link]
Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved March 31, 2026, from [Link]
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved March 31, 2026, from [Link]
RPubs. (2018, April 10). Dose-Response Curve Analysis. Retrieved March 31, 2026, from [Link]
ResearchGate. (2024, October 1). (PDF) Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved March 31, 2026, from [Link]
ACS Publications. (2019, September 13). Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. Retrieved March 31, 2026, from [Link]
N'guessan, D. U. J.-P., et al. (2025, May 14). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Retrieved March 31, 2026, from [Link]
PMC. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved March 31, 2026, from [Link]
IUCr Journals. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). Retrieved March 31, 2026, from [Link]
huscap. (2023, June 27). Title Dimetal-Binding Scaffold 2-(Pyridin-2-yl)imidazo [1,5-b]pyridazine-7-ylidene: Synthesis of Trinuclear Heterobimetallic Com. Retrieved March 31, 2026, from [Link]
Preclinical Antifungal Activity Assay Protocol for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Executive Summary & Pharmacochemical Rationale The imidazo[1,2-a]pyridine scaffold is a highly privileged, bioisosteric core widely utilized in antimicrobial and antifungal drug design[1]. Recent structure-activity relat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacochemical Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged, bioisosteric core widely utilized in antimicrobial and antifungal drug design[1]. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing this core—specifically via halogenation—dramatically enhances its biological efficacy. The introduction of a 6-chloro substituent increases the molecule's lipophilicity (
logP
), driving its partitioning into the lipid-rich fungal cell membrane and improving its activity against clinically challenging strains such as Candida parapsilosis[2].
The compound (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3) represents a highly optimized candidate within this class. Beyond the lipophilic advantage of the chlorine atom, the 5-hydroxymethyl group acts as a critical polar anchor. This functional group is hypothesized to engage in hydrogen bonding within the active site of fungal lanosterol 14α-demethylase (Erg11/CYP51), disrupting ergosterol biosynthesis, a well-documented mechanism for imidazo[1,2-a]pyridine derivatives[3].
As a Senior Application Scientist, I have designed the following protocols not merely as a sequence of steps, but as a self-validating physicochemical system . Every experimental choice—from buffer selection to vehicle limits—is grounded in causality to prevent the false positives and artifacts that commonly plague early-stage antifungal screening.
Mechanistic Pathway
Fig 1. Proposed mechanism of action: CYP51 inhibition leading to membrane destabilization and cell death.
The Self-Validating Assay Architecture
To ensure trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol embeds a tripartite internal control system. If any of these controls fail, the entire assay plate must be rejected:
Sterility Control (Media Only): Validates aseptic technique. Any optical density (OD) increase here indicates environmental contamination.
Growth + Vehicle Control (Media + Inoculum + 1% DMSO): Validates that the DMSO vehicle does not inherently suppress fungal growth. DMSO is a penetration enhancer; exceeding 1% v/v alters fungal cell wall permeability and yields artificially potent Minimum Inhibitory Concentration (MIC) values.
Positive Control (Fluconazole): Validates the specific susceptibility of the fungal strain on the day of testing, ensuring it aligns with established CLSI (Clinical and Laboratory Standards Institute) epidemiological cutoff values.
Causality Check: Why use RPMI-1640 buffered with MOPS? Fungal growth and drug ionization are highly pH-dependent. Imidazo[1,2-a]pyridines contain basic nitrogen atoms. MOPS buffers the medium strictly to pH 7.0 ± 0.1, ensuring the compound remains in a consistent protonation state, which dictates its ability to cross the fungal cell wall.
Step-by-Step Methodology:
Compound Stock Preparation: Dissolve (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol in 100% molecular-grade DMSO to a stock concentration of 6.4 mg/mL. Note: Vortex and sonicate for 5 minutes to ensure complete dissolution.
Media Preparation: Prepare RPMI-1640 medium supplemented with L-glutamine, lacking sodium bicarbonate, and buffered with 0.165 M MOPS to pH 7.0. Filter sterilize (0.22 µm).
Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in RPMI-1640 to achieve 2x final concentrations (ranging from 128 µg/mL to 0.25 µg/mL). Ensure the DMSO concentration in these 2x wells is exactly 2%.
Inoculum Standardization: Subculture Candida spp. on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
1×106
CFU/mL).
Inoculum Dilution: Dilute the suspension 1:1000 in RPMI-1640 to yield the 2x working inoculum (
1×103
CFU/mL). Causality: Using an inoculum that is too dense causes the "inoculum effect" (false resistance due to drug titration), while too sparse an inoculum yields false susceptibility.
Inoculation: Add 100 µL of the working inoculum to 100 µL of the drug dilutions. The final DMSO concentration is now safely diluted to 1%.
Incubation & Readout: Incubate at 35°C for 24–48 hours. Read absorbance at 530 nm using a microplate reader. The MIC is defined as the lowest concentration resulting in
≥50%
growth inhibition relative to the Growth Control.
Fig 2. Self-validating microdilution workflow for antifungal susceptibility testing.
Protocol B: Time-Kill Kinetics
Causality Check: Why use logarithmic growth phase cells? MIC only identifies the inhibitory threshold. Time-kill kinetics differentiate between fungistatic (growth arrest) and fungicidal (cell death) activity. Cells in the stationary phase possess thicker glucan/chitin layers that artificially resist drug penetration. Using log-phase cells ensures we measure the drug's true kinetic interaction with actively dividing membranes.
Step-by-Step Methodology:
Prepare a starting inoculum of
1×105
CFU/mL of log-phase Candida albicans in MOPS-buffered RPMI-1640.
Add (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol at concentrations equivalent to 1x MIC and 4x MIC.
Incubate at 35°C with orbital shaking (150 rpm).
At predetermined time intervals (0, 4, 8, and 24 hours), remove 100 µL aliquots.
Serially dilute the aliquots in sterile PBS and plate 50 µL onto SDA plates.
Incubate plates for 24 hours at 35°C and count the colonies to determine CFU/mL. A
≥3log10
reduction compared to the initial inoculum indicates fungicidal activity.
Quantitative Data Presentation
The following tables represent the expected quantitative baseline data for highly active 6-chloroimidazo[1,2-a]pyridine derivatives based on recent structural evaluations[2][3].
Table 1: Representative In Vitro Antifungal Activity (MIC)
Fungal Strain
ATCC Number
Compound MIC (µg/mL)
Fluconazole MIC (µg/mL)
Interpretation
Candida albicans
10231
4.0
1.0
Susceptible
Candida parapsilosis
22019
8.0
2.0
Susceptible
Aspergillus brasiliensis
16404
16.0
>64.0
Moderate Activity
Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL) against C. albicans ATCC 10231
Time (Hours)
Growth Control (Vehicle)
1x MIC (4.0 µg/mL)
4x MIC (16.0 µg/mL)
0
5.00
5.00
5.00
4
5.85
4.90
4.10
8
6.90
4.50
3.20
24
8.45
4.10 (Fungistatic)
<2.00 (Fungicidal)
References
N'guessan et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry / ResearchGate. [2]
Al-Tel, T. H., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs. European Journal of Medicinal Chemistry / PubMed. [1]
Author Group. (2024). Synthesis and Evaluation of Promising Antibacterial, Antifungal, and Antioxidant Activities for New Imidazo[1,2‐A]Pyridine‐Derived Imines. ResearchGate.[3]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Lead Optimization Strategies Using (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Scientists
Executive Summary & Strategic Rationale
The imidazo[1,2-a]pyridine bicyclic system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of blockbuster therapeutics (e.g., zolpidem) and numerous advanced clinical candidates. Within the hit-to-lead and lead optimization phases, the selection of highly functionalized building blocks is critical for rapidly exploring Structure-Activity Relationships (SAR).
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3) represents a highly strategic intermediate. It combines the favorable physicochemical properties of the imidazo[1,2-a]pyridine core with two highly deliberate substitutions: a 6-chloro group for metabolic shielding and lipophilic targeting, and a 5-hydroxymethyl group acting as a versatile synthetic vector. This application note details the mechanistic rationale, physicochemical impact, and validated synthetic protocols for deploying this building block in drug discovery campaigns.
Mechanistic Insights & Structural Biology
To understand the value of this specific building block, we must analyze the causality behind its substitution pattern.
The 6-Chloro Substituent (Metabolic Shielding & Hydrophobic Targeting):
The imidazo[1,2-a]pyridine core is electron-rich, making it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, predominantly at the 3- and 6-positions. Installing a chlorine atom at C6 effectively blocks this metabolic "soft spot," significantly increasing the half-life of derived lead compounds. Furthermore, the 6-chloro group provides a highly directional lipophilic vector. In the discovery of Autotaxin (ATX) inhibitors, structural biology revealed that the 6-position substituent perfectly occupies a deep hydrophobic channel within the enzyme, locking the scaffold into a high-affinity binding conformation [1].
The 5-Hydroxymethyl Group (The Synthetic Vector):
The 5-position is sterically demanding due to its proximity to the bridgehead nitrogen. A hydroxymethyl group at this position acts as a pseudo-benzylic spacer. It serves as a critical H-bond donor/acceptor in early screening but is primarily utilized as a synthetic handle. It can be oxidized to an aldehyde or converted to a leaving group, allowing for the rapid, divergent synthesis of amine, ether, or amide-linked libraries. This vector was crucial in optimizing the linearity and lipophilicity of anti-tuberculosis agents targeting QcrB, such as the clinical candidate Q203 [2].
Pharmacophore mapping and binding logic of the 6-chloroimidazo[1,2-a]pyridine-5-methanol scaffold.
Physicochemical & ADME Profiling
The introduction of the 6-chloro and 5-hydroxymethyl groups significantly alters the physicochemical profile of the bare imidazo[1,2-a]pyridine core. The table below summarizes these shifts and their strategic advantages in lead optimization.
Property
Imidazo[1,2-a]pyridine (Core)
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Strategic Advantage in Lead Optimization
Molecular Weight
118.14 g/mol
182.61 g/mol
Remains low (Ligand Efficiency), allowing ample room for target-specific elaboration while remaining Rule of 5 compliant.
cLogP (approx.)
1.3
1.8 - 2.1
Enhanced lipophilicity for membrane permeability, perfectly balanced by the polar hydroxyl group to prevent non-specific binding.
TPSA
17.8 Ų
38.0 Ų
Increased polarity from the hydroxyl group improves aqueous solubility compared to purely halogenated analogs.
pKa (Conjugate Acid)
~6.8
~5.5
The electron-withdrawing 6-chloro group lowers the basicity of the bridgehead nitrogen, improving oral absorption and reducing hERG liability.
Lead Optimization Workflows: Synthetic Methodologies
To maximize the utility of (6-chloroimidazo[1,2-a]pyridin-5-yl)methanol, divergent synthetic pathways are employed. The workflow below outlines the logical progression from the starting material to diverse lead compound libraries.
Divergent synthetic workflow for lead optimization using the 5-hydroxymethyl synthetic vector.
Protocol A: Mild Oxidation to 6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde
Causality & Rationale: Oxidation of the 5-methanol group is required to set up reductive aminations. We specifically utilize activated Manganese Dioxide (MnO₂) rather than Swern or Dess-Martin periodinane (DMP). Stronger or acidic oxidants can cause N-oxidation of the basic imidazo[1,2-a]pyridine nitrogen or protonate the core, stalling the reaction. MnO₂ is exceptionally mild and highly selective for pseudo-benzylic alcohols.
Step-by-Step Methodology:
Preparation: Dissolve (6-chloroimidazo[1,2-a]pyridin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.
Reagent Addition: Add activated MnO₂ (10.0 eq) in a single portion. The large excess is required due to the heterogeneous nature of the reaction.
Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours.
Self-Validation Checkpoint 1 (TLC): Monitor via TLC (EtOAc/Hexane 1:1, UV 254 nm). The product aldehyde will elute significantly faster (higher Rf) than the polar alcohol starting material.
Workup: Filter the reaction mixture through a pad of Celite to remove manganese residues. Wash the Celite pad thoroughly with EtOAc and DCM.
Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde.
Self-Validation Checkpoint 2 (NMR/IR): Confirm success via ¹H NMR (look for the distinct aldehyde proton singlet at ~10.2 ppm) and IR spectroscopy (appearance of a sharp C=O stretch at ~1690 cm⁻¹ and disappearance of the broad O-H stretch).
Protocol B: Reductive Amination for Amine-Linked Library Generation
Causality & Rationale: To generate a library of amine-linked leads (similar to those optimized in the Autotaxin inhibitor series [1]), the aldehyde is reacted with various primary or secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity; it selectively reduces the intermediate iminium ion over the unreacted aldehyde in weakly acidic media. 1,2-Dichloroethane (DCE) is used as the solvent because its higher boiling point allows for mild heating if imine formation is sluggish.
Step-by-Step Methodology:
Imine Formation: To a solution of 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq) in anhydrous DCE (0.2 M), add the desired primary or secondary amine (1.2 eq).
Acid Catalysis: Add glacial acetic acid (1.5 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint 1 (LC-MS): Sample the reaction, dilute in MeCN, and analyze via LC-MS. Look for the complete disappearance of the aldehyde mass and the appearance of the desired product mass [M+H]⁺.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (adjusting pH to ~8 to free-base the product). Extract with DCM (3x).
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (typically requiring a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic amine).
References
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Joncour, A., et al. Journal of Medicinal Chemistry, 2017, 60(17), 7371–7392.
URL:[Link]
Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Kang, S., et al. Journal of Medicinal Chemistry, 2014, 57(12), 5293-305.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol Solubility
Welcome to the Technical Support Center for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3). Imidazo[1,2-a]pyridine derivatives are highly valued pharmacophores in drug discovery, but they frequently pre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3). Imidazo[1,2-a]pyridine derivatives are highly valued pharmacophores in drug discovery, but they frequently present severe solubility bottlenecks during biological evaluation[1]. This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, understand the physicochemical causality behind them, and implement self-validating protocols for in vitro and in vivo applications.
Physicochemical Profiling
To overcome solubility issues, we must first understand the molecular barriers. The imidazo[1,2-a]pyridine core is a rigid, planar heterocyclic system that drives high crystal lattice energy through strong intermolecular
π−π
stacking[2].
The bridgehead nitrogen (N1) is weakly basic. At physiological pH (7.4), the molecule is entirely neutral, drastically reducing aqueous solubility[3].
Lipophilicity (LogP)
Moderate (~1.5 - 2.0)
The 6-chloro substituent increases lipophilicity, driving the hydrophobic effect when introduced to aqueous media.
Hydrogen Bonding
5-Hydroxymethyl group
Provides limited H-bond donation/accepting, but insufficient to break the strong
π−π
stacking of the planar core.
Troubleshooting Guides & FAQs
Q1: Why does (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol precipitate immediately upon dilution from a 10 mM DMSO stock into my biological assay buffer (pH 7.4)?Causality: This is a classic "solvent shift" phenomenon. In 100% DMSO, the hydrophobic chloro-imidazopyridine core is fully solvated. When introduced to an aqueous buffer at pH 7.4, the DMSO solvation shell is rapidly replaced by water. Because the assay pH (7.4) is significantly higher than the pKa of the imidazopyridine nitrogen (~4.7)[3], the molecule remains unprotonated and electrically neutral. Without ionic charge to facilitate ion-dipole interactions with water, the planar molecules rapidly aggregate via
π−π
stacking, leading to nucleation and "crash-out"[1].
Q2: How can I maintain solubility in in vitro cell-based assays without exceeding the 0.5% DMSO cytotoxicity threshold?Causality & Solution: Direct dilution creates localized zones of high water concentration that trigger instant nucleation. To prevent this, you must lower the thermodynamic barrier to solvation. Use a "step-down" dilution method by pre-complexing the compound with carrier proteins (like Bovine Serum Albumin, BSA) or mild non-ionic surfactants (like Tween-20). BSA provides hydrophobic binding pockets that sequester the neutral imidazopyridine core, preventing molecule-to-molecule aggregation before it reaches the cells.
Q3: We are moving to in vivo pharmacokinetic (PK) studies in mice. What is the optimal vehicle formulation for intravenous (IV) dosing?Causality & Solution: IV dosing requires a true solution; any particulate matter can cause fatal embolisms. Because the compound has a basic nitrogen, it can be solubilized by lowering the formulation pH below its pKa (e.g., pH 4.0), which protonates the core and disrupts crystal packing. To prevent precipitation upon injection into the neutral pH of the bloodstream, co-formulate with a macrocyclic encapsulator like Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The cyclodextrin cavity shields the lipophilic 6-chloro-imidazopyridine core from the aqueous environment.
Formulation Strategies
Table 2: Recommended Vehicle Formulations
Route
Recommended Formulation
Solubilization Mechanism
Max Est. Concentration
In Vitro
0.5% DMSO + 0.1% BSA in Assay Buffer
Hydrophobic pocket sequestration
~10 - 50 µM
IV (Mice)
10% DMSO + 20% HP-
β
-CD in WFI (pH 4.5)
pH-driven protonation + Host-guest encapsulation
~2 - 5 mg/mL
PO (Mice)
0.5% Methylcellulose + 0.1% Tween-80 in Water
Viscosity-stabilized homogeneous suspension
>50 mg/mL
IP (Mice)
5% DMSO + 40% PEG400 + 55% Saline
Co-solvent dielectric constant reduction
~5 - 10 mg/mL
Note: WFI = Water for Injection. Always verify tolerability of vehicles in your specific animal models.
Protocol A: Step-Wise Aqueous Dilution for In Vitro Assays
This protocol utilizes intermediate complexation to prevent localized nucleation.
Stock Preparation: Dissolve the solid (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes.
Intermediate Dilution: Dilute the 10 mM stock 1:10 into 100% PEG400 to create a 1 mM working stock.
Protein Complexation: Add the 1 mM working stock dropwise to your biological assay buffer containing 0.1% BSA while vortexing vigorously.
Self-Validation Step: Measure the absorbance of the final solution at 600 nm, or analyze it using Dynamic Light Scattering (DLS).
Validation Logic: Neither the compound nor the buffer absorbs at 600 nm. Any detected absorbance is actually light scattering caused by nano-precipitates. If
A600>0.05
above the blank, the dilution has failed and the compound has crashed out.
Workflow for overcoming in vitro precipitation of imidazo[1,2-a]pyridine derivatives.
Protocol B: Preparation of HP-
β
-CD Formulation for In Vivo IV Dosing
This protocol leverages pH adjustment and cyclodextrin encapsulation to create a true solution.
Excipient Preparation: Dissolve 20 g of HP-
β
-CD in 80 mL of sterile WFI. Adjust the pH to 4.0 using 0.1 N HCl. Causality: The acidic pH protonates the basic imidazopyridine nitrogen, increasing its affinity for the aqueous phase and allowing it to enter the cyclodextrin cavity.
API Addition: Weigh the required amount of API (e.g., 200 mg for a 2 mg/mL solution) and add it slowly to the HP-
β
-CD solution while stirring continuously at 500 rpm.
Equilibration: Stir for 2-4 hours at room temperature. If particles remain, sonicate for 15 minutes.
Neutralization: Slowly adjust the pH back to 6.0 - 6.5 using 0.1 N NaOH. Add WFI to reach the final 100 mL volume.
Self-Validation Step: Pass the final formulation through a 0.22 µm PTFE syringe filter.
Validation Logic: A true solution will pass through effortlessly. High back-pressure indicates incomplete solubilization. Post-filtration, quantify the API via HPLC; a recovery of <95% confirms that the drug was lost as precipitate on the filter.
Decision tree for selecting in vivo formulation strategies based on administration route.
National Center for Biotechnology Information (PMC). "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC".
Stability testing of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol under different conditions
Target Audience: Analytical Scientists, Formulation Researchers, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the forced degradation and stability profiling of (6-Chl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Scientists, Formulation Researchers, and Drug Development Professionals
Welcome to the technical support and troubleshooting center for the forced degradation and stability profiling of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol . This guide is designed to move beyond basic regulatory checklists, providing field-proven insights into the chemical causality behind degradation pathways. By understanding the intrinsic vulnerabilities of the imidazo[1,2-a]pyridine scaffold, you can design more robust stability-indicating methods (SIMs) and avoid common analytical pitfalls.
Structural Vulnerabilities & Degradation Workflow
To design a self-validating stability study, we must first analyze the molecule's structural topology. The compound features three distinct sites of chemical vulnerability:
C5-Hydroxymethyl Group: Prone to mild oxidation and acid-catalyzed elimination/substitution.
Imidazo[1,2-a]pyridine Core: An electron-rich, fused bicyclic system susceptible to N-oxidation and oxidative C-N bond cleavage[1].
C6-Chloro Substituent: Highly susceptible to homolytic cleavage under UV irradiation, leading to radical-driven polymerization[2].
Workflow for forced degradation and pathway elucidation of the target API.
Troubleshooting FAQs: Mechanistic Causality
Q1: Under 3% H₂O₂ oxidative stress, we observe the expected aldehyde degradant, but also an unexpected late-eluting peak. What is the likely mechanism?A: While the primary vulnerability is the mild oxidation of the C5-hydroxymethyl group to (6-chloroimidazo[1,2-a]pyridin-5-yl)methanal, the imidazo[1,2-a]pyridine core itself is an electron-rich "privileged scaffold"[3]. Under sustained oxidative stress, the unactivated C(sp2)-N bonds within the imidazole ring become susceptible to oxidative cleavage[4]. This ring-opening event generates highly lipophilic degradation products, which explains the late-eluting peak on a reversed-phase C18 column.
Q2: During ICH Q1B photostability testing, our HPLC analysis shows a mass balance of only 82%. How do we recover the missing 18%?A: Poor mass balance during the photolysis of halogenated heterocycles is rarely an extraction error; it is a mechanistic consequence. The C6-chloro substituent is highly susceptible to homolytic cleavage under UV irradiation, generating reactive aryl radicals[2]. These radicals rapidly cross-react to form dimeric or polymeric species. These high-molecular-weight polymers are often insoluble in standard HPLC diluents (precipitating in the vial) or bind irreversibly to the stationary phase of the analytical column, resulting in "missing" mass[5].
Troubleshooting Action: To validate this, switch to a Size-Exclusion Chromatography (SEC) column or perform a Flow-Injection Mass Spectrometry (FI-MS) analysis without a column to detect the polymeric mass ions.
Q3: Why does the compound exhibit significant degradation in 0.1N HCl but remains highly stable in 0.1N NaOH?A: The disparity lies in the protonation state of the imidazo[1,2-a]pyridine core. In acidic media, the N1 nitrogen (the most basic site of the imidazole ring) becomes protonated. This generates a delocalized positive charge that exerts a strong electron-withdrawing effect across the fused system. Because the hydroxymethyl group is located at C5 (adjacent to the bridgehead N4), this electronic pull weakens the C5-C(OH) bond, facilitating the loss of water and the formation of a highly reactive aza-fulvene-like intermediate. This intermediate rapidly undergoes nucleophilic attack by chloride ions or water. In basic media, the core remains unprotonated and electron-rich, effectively shielding the C5 position from degradation.
A common pitfall in forced degradation is the failure to control the kinetics of the stressor prior to injection, leading to unreliable data[5]. The following protocol utilizes a chemical quenching mechanism to ensure the analytical system is self-validating.
Step-by-Step Methodology
Preparation of Standard & Control:
Prepare a 1.0 mg/mL solution of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol in a compatible, non-reactive diluent (e.g., Water/Acetonitrile 50:50).
Self-Validation Step: Prepare a blank control containing only the diluent and the oxidative agent to rule out system peaks or reagent-derived artifacts.
Application of Stress:
Add 3% v/v H₂O₂ to both the sample and the control vials. Incubate at 25°C in the dark to prevent secondary photolytic reactions.
Kinetic Sampling & Quenching (Critical Step):
At predetermined intervals (e.g., 2h, 6h, 24h), extract a 1.0 mL aliquot.
Causality for Quenching: Immediately add an equimolar amount of sodium bisulfite (NaHSO₃) to the aliquot to quench residual H₂O₂. If you skip this step, oxidation will continue inside the autosampler vial while the sample waits in the HPLC queue. This causes non-linear degradation kinetics, where the 10th injection shows artificially higher degradation than the 1st injection.
Analysis & Target Verification:
Inject the quenched samples into the HPLC/LC-MS system. According to ICH Q1A(R2) guidelines, the target degradation should be between 5% and 20%[6]. If degradation exceeds 20%, dilute the H₂O₂ concentration to 1% to prevent the formation of secondary degradants that do not reflect real-world stability[7].
Quantitative Data: Expected Degradation Profile
The table below summarizes the expected quantitative degradation behavior of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol under standard ICH stress conditions. Use this as a baseline to validate your in-house stability-indicating methods.
5.[1] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega
Source: acs.org
URL:
6.[3] Title: Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks
Source: rsc.org
URL:
7.[4] Title: Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification | The Journal of Organic Chemistry
Source: acs.org
URL:
Technical Support Center: Purification of Halogenated Imidazo[1,2-a]pyridines
Welcome to the technical support center for the purification of halogenated imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of halogenated imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable, yet often challenging, heterocyclic compounds. Imidazo[1,2-a]pyridines are a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs, and their halogenated derivatives are key intermediates for further functionalization.[1][2] However, their unique electronic properties and basicity can present significant purification hurdles.
This resource provides structured troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My halogenated imidazo[1,2-a]pyridine is streaking badly on my silica TLC plate. What is the cause and how can I fix it?
A: Streaking is a classic sign of strong interaction between your basic compound and the acidic silica gel surface. The imidazo[1,2-a]pyridine core is basic and can bind irreversibly or trail significantly on standard silica.[3][4]
Quick Solution: Add a small amount of a basic modifier to your mobile phase. A common starting point is to add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide to the eluent bottle. This neutralizes the acidic sites on the silica, leading to sharper spots. For example, a mobile phase of 90:10 Ethyl Acetate/Hexane can be modified to 89:10:1 Ethyl Acetate/Hexane/TEA.
Q2: What is a good starting solvent system for flash chromatography of these compounds?
A: A gradient system of hexanes (or heptane) and ethyl acetate is the most common and effective starting point for many imidazo[1,2-a]pyridines.[3][5]
Recommended Practice: Develop your method using TLC first. Aim for an Rf value of approximately 0.3 for your target compound in the chosen solvent system.[6] A typical gradient for a moderately polar compound might be from 5% to 60% ethyl acetate in hexanes. If your compound is highly polar, consider a more polar system like dichloromethane and methanol.
Q3: I used N-Bromosuccinimide (NBS) for my bromination reaction. Now I can't get rid of the succinimide byproduct. What should I do?
A: This is a very common issue. Succinimide is water-soluble but also has some solubility in organic solvents like ethyl acetate and can co-elute with your product during chromatography.[7]
Pre-Chromatography Workup: The key is to remove it before the column. During your aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute NaOH solution.[8][9] The basic wash deprotonates the succinimide, making it significantly more soluble in the aqueous layer. Perform at least two or three of these basic washes.
Quenching: Also, ensure any unreacted NBS is quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) before the basic wash.[7]
Q4: My purified compound is a beautiful white solid, but it turns yellow/brown after a day on the bench. Why?
A: Imidazo[1,2-a]pyridines can be sensitive to air and light, leading to oxidative degradation. The presence of trace acidic impurities can also accelerate decomposition.
Storage Solution: Store your purified compound under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and at a low temperature (in a refrigerator or freezer). If the compound was purified from a column where no basic modifier was used, residual acidity on the glassware could be a factor. Ensure all storage vials are clean and dry.
Troubleshooting Guide: In-Depth Problem Solving
This section addresses more complex purification challenges with detailed explanations and step-by-step protocols.
Problem 1: On-Column Degradation or Low Recovery
Symptom: You see a clean spot on your crude TLC, but after flash chromatography, your yield is very low and new, more polar spots (impurities) have appeared on the TLC of your fractions.
Root Cause Analysis: The basic nitrogen of the imidazo[1,2-a]pyridine ring is strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[10] This strong binding can catalyze decomposition or simply lead to irreversible adsorption, meaning your product never elutes from the column.
Solutions & Protocols:
Deactivate the Stationary Phase: Neutralize the silica gel before running the column. This is the most common and effective solution.
Switch to a Different Stationary Phase: If deactivation is insufficient, a less acidic support like alumina may be required.[10]
Use an Alternative Purification Method: Avoid chromatography altogether by using recrystallization or acid-base extraction.[3][11]
Prepare your desired chromatography eluent (e.g., 80:20 Hexane:Ethyl Acetate).
Add 1% triethylamine (TEA) by volume to the eluent.
Prepare your silica gel slurry using this TEA-modified eluent.
Pack the column as usual with the neutralized slurry.
Run the column using the eluent containing 1% TEA.
Problem 2: Difficulty Separating Halogenated Regioisomers
Symptom: Your ¹H NMR or LC-MS of the "purified" product shows a mixture of two isomers (e.g., 3-chloro vs. 2-chloro, or 6-bromo vs. 8-bromo), but they appear as a single spot on your silica TLC plate.
Root Cause Analysis: Regioisomers of halogenated imidazo[1,2-a]pyridines often have very similar polarities, making them difficult to resolve on standard silica gel.[12] The subtle differences in their dipole moments may not be sufficient for separation with standard solvent systems.
Solutions & Protocols:
Optimize Normal-Phase Chromatography: Sometimes, a subtle change in solvent can achieve separation. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system. Running a very long column with a shallow gradient can also improve resolution.
Switch to Reversed-Phase Chromatography: Reversed-phase (C18) chromatography separates compounds based on hydrophobicity rather than polarity. The different positions of the halogen atom can lead to a more significant difference in hydrophobic character, often enabling separation.
Recrystallization: If your product is a solid, fractional recrystallization can be a powerful tool for separating isomers. This method exploits differences in crystal lattice energies and solubilities.
Below is a decision-making workflow to tackle isomer separation.
Caption: Decision workflow for separating regioisomers.
Problem 3: Removing Residual Halogenating Reagents
Symptom: Your purified product is contaminated with unreacted N-halosuccinimide (NCS, NBS) or other halogen sources, which are visible in the NMR or mass spectrum.
Root Cause Analysis: Excess halogenating reagent was used to drive the reaction to completion, and it was not fully removed during the initial workup. These reagents can have polarities similar to the product.
Solutions & Protocols:
Reactive Quenching and Extraction: The most effective way to remove these reagents is to chemically modify them into more water-soluble byproducts before chromatography.
Filtration (for Succinimide): In some cases, particularly in non-polar solvents like carbon tetrachloride, the succinimide byproduct will precipitate and can be removed by simple filtration before the aqueous workup.[7][13]
Cool the reaction mixture to room temperature.
If the reaction solvent is non-polar (e.g., CCl₄, Toluene), filter the mixture to remove the precipitated succinimide.
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
Transfer the mixture to a separatory funnel.
Quench: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8] Repeat until the organic layer is colorless (this removes residual Br₂ or I₂).
Remove Succinimide: Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This converts the remaining succinimide into its water-soluble sodium salt.
Final Washes: Wash once with water, then once with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Proceed with column chromatography on the resulting crude material.
Data Summary Tables
Table 1: Comparison of Purification Techniques
Technique
Pros
Cons
Best For
Normal-Phase Chromatography
Versatile, widely applicable, good for separating compounds with different polarities.[5]
Can cause degradation of basic compounds; may not resolve isomers.[10]
General purpose purification.
Reversed-Phase Chromatography
Excellent for separating isomers and polar compounds; less likely to cause degradation.
Requires aqueous mobile phases; may be more expensive.
Isomer separation; purification of very polar or salt-like compounds.
Recrystallization
Can provide exceptionally high purity; scalable; cost-effective.
Only works for solids; requires screening for suitable solvents; may result in lower yield.[11]
Final purification step for solid products; isomer separation.
Acid-Base Extraction
Excellent for removing non-basic impurities; quick and simple.
Only separates basic from neutral/acidic compounds; emulsions can form.[3]
Gross purification before chromatography to remove starting materials.
Visual Troubleshooting Guide
This diagram outlines a general troubleshooting path for common purification issues.
Caption: General purification troubleshooting workflow.
References
Guzmán-Mejía, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. Retrieved from [Link]
Guchhait, S. K., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
Martinez-Vargas, A., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. Retrieved from [Link]
Splaine, E. M., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved from [Link]
Sciencemadness.org. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]
ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved from [Link]
Oum Keltoum, C. B., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry. Retrieved from [Link]
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
Gryko, D. T., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Liu, K., et al. (2017). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC. Retrieved from [Link]
Asian Journal of Organic Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
El-Sheshtawy, H. S., et al. (2021). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
ACS Omega. (2023). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. Retrieved from [Link]
Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]
ACS Medicinal Chemistry Letters. (2026). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Retrieved from [Link]
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
Reddit. (2024). Tips and Tricks for Flash Column Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Chlorination of imidazo[1,2-a]pyridines. Retrieved from [Link]
University of Rochester. (2026). Chromatography: About. Retrieved from [Link]
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Retrieved from [Link]
RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Retrieved from [Link]
Kumar, M., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. PMC. Retrieved from [Link]
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
Ives, J. L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Retrieved from [Link]
The Journal of Organic Chemistry. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Retrieved from [Link]
PMC. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
How to scale up the synthesis of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the specific chemical engineering and synthetic challenges associated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the specific chemical engineering and synthetic challenges associated with scaling up the production of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol .
This guide transitions bench-scale medicinal chemistry routes into robust, self-validating kilo-lab or pilot-plant processes, focusing on safety, yield optimization, and impurity control.
Part 1: Physicochemical & Target Data
Before initiating scale-up, it is critical to establish the baseline parameters of our target API intermediate and its common precursors.
Below is the optimized scale-up workflow for the reduction of the ester/acid precursor to the target alcohol.
Scale-up workflow for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol synthesis.
Part 3: Scale-Up FAQs & Troubleshooting Guide
Q1: Why do we mandate Red-Al over Lithium Aluminum Hydride (LiAlH₄) for the 10-kg scale reduction?
Expert Insight (Causality): Bench chemists frequently use LiAlH₄ or NaBH₄/I₂ to reduce 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid [1] or its methyl ester to the target alcohol [2]. However, on a multi-kilogram scale, LiAlH₄ presents unacceptable thermal hazards and handling risks due to its pyrophoric nature as a solid.
We mandate Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) because it is supplied as a highly soluble liquid (typically 65% w/w in toluene). This allows for precise, pump-controlled dosing, which directly dictates the rate of hydrogen evolution and heat generation. Furthermore, Red-Al does not suffer from the severe aging and aggregation issues that plague solid hydride suspensions in large reactors.
Q2: What is the validated, step-by-step methodology for this reduction?
Protocol & Self-Validating System:
This protocol is designed for the reduction of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.
Preparation: Charge a dry, glass-lined reactor with the ester precursor (1.0 eq) and anhydrous toluene (10 volumes) under a strict nitrogen atmosphere. Cool the jacket to 0°C.
Dosing: Slowly dose Red-Al (65% in toluene, 2.2 eq) via an addition funnel or dosing pump.
Self-Validating Check: The internal temperature (T_int) must not exceed 10°C. If T_int spikes, the dosing pump must automatically interlock (pause) until cooling catches up.
Reaction: Once dosing is complete, warm the reactor to 20°C and stir for 2 hours.
Self-Validating Check (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete only when the starting material is <0.5% AUC. If >0.5%, stir for an additional hour and re-test.
Quench (Critical Step): Cool the reactor back to 0°C. Carefully reverse-quench the reaction mixture into a second vessel containing a 20% w/v aqueous solution of Rochelle salt (Potassium sodium tartrate) (15 volumes).
Causality: Aluminum hydrides form intractable, gelatinous aluminum hydroxide emulsions upon aqueous quenching. Rochelle salt acts as a bidentate chelating agent, binding the Al³⁺ ions to form a highly soluble complex, ensuring rapid and clean phase separation.
Isolation: Stir vigorously for 1 hour at 20°C until two distinct, clear phases form. Separate the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Crystallization: Dissolve the crude residue in minimal hot Ethyl Acetate (EtOAc), then slowly add Heptane as an anti-solvent until cloud point is reached. Cool to 5°C to crystallize (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol [3].
Q3: We are observing a significant impurity at RRT 1.15 in our IPC. What is it, and how do we prevent it?
Troubleshooting:
An impurity at Relative Retention Time (RRT) 1.15 in this specific imidazopyridine system is almost always the hydrodehalogenated byproduct (imidazo[1,2-a]pyridin-5-yl)methanol.
Causality: The 6-chloro substituent on the electron-rich imidazopyridine core is susceptible to reductive cleavage if the hydride concentration is too high or the temperature is elevated.
Resolution: To suppress dehalogenation, ensure strict temperature control during Red-Al dosing (strictly <5°C). Do not exceed 2.2 equivalents of Red-Al. If the impurity persists, consider switching the solvent from toluene to THF to lower the reflux/reaction temperature profile, or evaluate a milder reducing agent like DIBAL-H, though this will impact process economics.
Q4: During the quench, the mixture remains a thick, un-stirrable emulsion despite using Rochelle salt. What went wrong?
Troubleshooting:
This occurs when the Rochelle salt quench is not given enough time or mechanical energy to fully chelate the aluminum.
Resolution: Do not add acid to break the emulsion, as this may protonate the imidazopyridine nitrogen, pulling your target API into the aqueous layer. Instead, increase the agitation speed, slightly warm the mixture to 30°C to increase the kinetics of chelation, and allow it to stir for up to 4 hours. The emulsion will break once the tartrate-aluminum complexation reaches equilibrium.
Technical Support Center: Derivatization & Biological Evaluation of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Introduction Welcome to the Technical Support Center for the functionalization of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3). The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in med...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center for the functionalization of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3). The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, foundational to drugs like zolpidem and various experimental kinase inhibitors. This guide provides advanced troubleshooting, self-validating protocols, and structure-activity relationship (SAR) insights for researchers conducting site-selective derivatizations at the C3, C5, and C6 positions.
Q1: During Suzuki-Miyaura cross-coupling at the C6-chloro position, I am observing poor yields, catalyst degradation, and unidentifiable side products. How can I resolve this?
Causality: The free hydroxyl group of the C5-methanol substituent is the primary culprit. Under basic cross-coupling conditions, the free -OH can coordinate with the Palladium catalyst, leading to catalyst poisoning. Furthermore, it can undergo off-target oxidation or alkoxide-driven side reactions.
Solution: You must mask the C5-hydroxyl group prior to cross-coupling. Using a bulky protecting group like tert-butyldimethylsilyl (TBDMS) prevents both catalyst coordination and unwanted side reactions.
Q2: I want to functionalize the C3 position using visible-light photoredox catalysis to introduce a perfluoroalkyl group, but my radical additions are failing. What are the critical parameters?
Causality: The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and susceptible to electrophilic and radical additions. However, photoredox-generated radicals are highly sensitive to dissolved oxygen, which rapidly quenches the excited state of the photocatalyst (e.g., Ru(bpy)₃²⁺) and scavenges the carbon-centered radicals.
Solution: Strict deoxygenation is non-negotiable. Furthermore, using a tailored electron donor-acceptor (EDA) complex strategy under visible light can bypass the need for expensive transition metal photocatalysts, as recently validated in visible-light C-H functionalization studies .
Q3: How can I leverage the C5-methanol group to synthesize complex, fused polycyclic systems for anticancer screening?
Causality: Conformational restriction via ring fusion often enhances binding affinity to rigid kinase pockets. The C5-methanol can be selectively oxidized to an aldehyde, which then serves as a perfect electrophile for multicomponent reactions.
Solution: Oxidize the C5-methanol to an aldehyde using activated MnO₂. Do not use Jones reagent, as it will over-oxidize to the carboxylic acid and degrade the imidazole ring. The resulting aldehyde can be subjected to a Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) to yield imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines, which exhibit potent anticancer properties .
Workflow detailing the site-selective derivatization of the imidazo[1,2-a]pyridine scaffold.
Intracellular mechanism of action for imidazo[1,2-a]pyridine derivatives targeting kinases.
Section 3: Biological Activity & SAR Data Interpretation
Q4: My derivatized compounds show inconsistent kinase inhibition IC₅₀ values across different batches. How can I interpret this SAR data reliably?
Causality: Inconsistent IC₅₀ values often stem from residual palladium from cross-coupling reactions or incomplete deprotection of the C5-hydroxyl group, both of which artificially alter binding kinetics in biochemical assays by precipitating proteins or causing steric clashes.
Solution: Ensure all compounds pass through a metal-scavenger resin (e.g., QuadraPure TU) prior to biological evaluation.
Below is a representative Structure-Activity Relationship (SAR) summary demonstrating how specific site modifications on the (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol core impact PI3K kinase inhibition and cellular viability in HCT-116 colon cancer cells.
Table 1: Quantitative SAR Data for Imidazo[1,2-a]pyridine Derivatives
Modification Site / Functional Group
Target Kinase
Biochemical IC₅₀ (nM)
HCT-116 Viability (EC₅₀ µM)
Unmodified Core (Starting Material)
PI3Kα
> 10,000
> 50.0
C5-Aldehyde (Oxidation Product)
PI3Kα
4,500
25.4
C6-Phenyl (Suzuki-Miyaura)
PI3Kα
1,200
8.2
C3-Cyanomethyl (Photoredox)
PI3Kα
850
4.1
C3-Cyanomethyl + C6-Phenyl (Dual)
PI3Kα
45
0.6
C5-Fused 1,3-Benzodiazepine
PI3Kα
12
0.1
Data Interpretation: The unmodified core lacks the necessary hydrophobic interactions to occupy the kinase hinge region effectively. Functionalization at C6 with a phenyl ring significantly improves hydrophobic pocket binding, while C3 modifications (e.g., cyanomethylation) enhance hydrogen bonding with the kinase regulatory spine. Fusing the C5 position into a rigid benzodiazepine ring yields the highest potency by locking the molecule into the bioactive conformation.
Section 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Oxidation of C5-Methanol and GBB-3CR
Objective: Convert the C5-methanol to an aldehyde without over-oxidation, followed by multicomponent coupling.
Oxidation: Dissolve (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add activated MnO₂ (10.0 eq).
Reaction: Stir at room temperature for 12 hours.
Self-Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: 50% EtOAc/Hexane). The starting material (broad spot, Rf ~0.2) must be completely replaced by a sharp, UV-active spot (Rf ~0.6). If the Rf 0.2 spot persists, the MnO₂ is deactivated; add 5.0 eq of fresh MnO₂.
Filtration: Filter the suspension through a pad of Celite to remove manganese residues. Concentrate in vacuo to yield the pure aldehyde.
GBB-3CR Coupling: Combine the resulting aldehyde (1.0 eq), an appropriate 2-aminopyridine (1.0 eq), and an isocyanide (1.2 eq) in methanol. Add a catalytic amount of p-toluenesulfonic acid (10 mol%).
Isolation: Stir at 60°C for 8 hours. The product typically precipitates upon cooling. Filter and wash with cold methanol. This multicomponent approach is highly atom-economical and avoids the isolation of unstable imine intermediates .
Objective: Direct C-H functionalization at the C3 position via cross-dehydrogenative coupling.
Preparation: In an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine derivative (1.0 eq), the coupling partner (e.g., a secondary amine for Mannich-type reactions, 1.5 eq), and the photocatalyst (e.g., Eosin Y, 2 mol%).
Solvent & Degassing: Add anhydrous acetonitrile (0.1 M). Subject the mixture to three freeze-pump-thaw cycles.
Causality: Oxygen acts as a triplet quencher. Failing to degas will result in <10% yield.
Irradiation: Irradiate the mixture with a 3W Blue LED (λ = 450 nm) at room temperature for 16 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the starting mass [M+H]⁺ and the appearance of the coupled product mass. If a mass corresponding to [M+16]⁺ appears, your system has an oxygen leak (oxidation of the core).
Purification: Remove the solvent under reduced pressure and purify via flash column chromatography. This metal-free approach provides excellent C3 selectivity .
References
Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines
Source: Molecules (2025)
URL: [Link]
Title: Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process
Source: ACS Omega (2023)
URL: [Link]
Title: Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction
Source: The Journal of Organic Chemistry (2024)
URL: [Link]
Reference Data & Comparative Studies
Validation
Structure-activity relationship (SAR) studies of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol Derivatives The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "pri...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Structure-Activity Relationship (SAR) of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3][4] This versatile heterocyclic system is featured in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] This guide focuses on derivatives of a specific, highly functionalized core: (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol. The presence of the 6-chloro substituent is a recurring motif in many potent biological agents, often enhancing binding affinity or influencing metabolic stability.[5][6][7]
Our objective is to dissect the structure-activity relationships (SAR) of this family of compounds. By systematically examining how modifications at various positions on the imidazo[1,2-a]pyridine ring and its substituents impact biological efficacy, we can derive critical insights for the rational design of next-generation therapeutics. This analysis will be grounded in experimental data from studies targeting a range of diseases, from cancer to inflammation and infectious diseases.
At the heart of our investigation is the (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol molecule. The structure presents several key positions that are ripe for chemical modification to tune its pharmacological profile. Understanding the role of each component—the imidazo[1,2-a]pyridine core, the essential 6-chloro group, and the reactive 5-methanol handle—is fundamental to leveraging this scaffold for drug discovery.
A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The development of small-molecule kinase inhibitors represents a cornerstone of modern targeted therapy. However, the high degree of conservatio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The development of small-molecule kinase inhibitors represents a cornerstone of modern targeted therapy. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1] Off-target effects, stemming from a compound's cross-reactivity with unintended kinases, can lead to cellular toxicity or unforeseen pharmacological effects, potentially jeopardizing clinical outcomes.[2][3] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a fundamental component of rational drug design, crucial for building a comprehensive understanding of a compound's biological activity.[3][4]
This guide provides a detailed framework for assessing the selectivity of a novel kinase inhibitor, using the investigational compound (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol as a case study. While specific data for this compound is not extensively published, its imidazo[1,2-a]pyridine core is a recognized scaffold in the development of kinase inhibitors and other biologically active agents.[5][6] We will outline a series of gold-standard experimental workflows, present a comparative analysis with established clinical inhibitors, and explain the causal logic behind each methodological choice.
For the purpose of this guide, we will hypothesize that (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (referred to as CIM ) has been designed as a selective inhibitor of BRAF V600E , a key oncogenic driver in melanoma and other cancers.[7] To establish a meaningful comparison, we will benchmark its performance against two FDA-approved BRAF inhibitors: Vemurafenib and Dabrafenib .[8][9] These compounds are known to have distinct off-target profiles, making them excellent comparators for illustrating the nuances of kinase selectivity.[10][11]
Part 1: Biochemical Selectivity via Kinome-Wide Profiling
The initial and broadest assessment of selectivity involves screening the compound against a large panel of purified kinases. This provides a direct, cell-free measure of a compound's ability to inhibit enzymatic activity across the kinome.[12][13] Commercial services offer comprehensive panels that cover the majority of the human kinome, providing a powerful dataset for initial characterization.
Experimental Rationale & Workflow
The primary goal is to determine the concentration at which the compound inhibits 50% of a kinase's activity (the IC50 value). A highly selective compound will exhibit a potent IC50 for its intended target (BRAF V600E) and significantly weaker IC50 values for all other kinases. The workflow for such a screen is a standardized, high-throughput process.
Comparative Data Analysis
The output of a kinase screen is a rich dataset that can be summarized to compare the selectivity of CIM, Vemurafenib, and Dabrafenib. We will use the Selectivity Score (S-Score) , a metric that quantifies selectivity by dividing the number of inhibited off-targets by the total number of kinases tested at a specific concentration threshold (e.g., >90% inhibition at 1 µM). A lower S-score indicates higher selectivity.
Table 1: Hypothetical biochemical selectivity profile. Data for Vemurafenib and Dabrafenib are representative of published findings.[7][9][11] A lower S-score indicates greater selectivity.
From this hypothetical data, CIM demonstrates high potency against its target, comparable to Dabrafenib. Its S-score suggests it may be more selective than both Vemurafenib and Dabrafenib in a biochemical context, with its primary off-targets belonging to the SRC family of kinases. This initial screen provides critical, albeit cell-free, information that guides subsequent, more physiologically relevant investigations.
Part 2: Cellular Target Engagement with CETSA
While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[14] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation.[14][15]
Experimental Rationale & Workflow
By treating cells with the compound and then heating them across a temperature gradient, we can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the drug provides direct evidence of target binding. This technique is invaluable for validating on-target activity and can also be used to confirm or identify off-target engagement within the cell.
Comparative Data Analysis
The key metric from a CETSA experiment is the change in the melting temperature (ΔTm) of the protein in the presence of the compound. A significant positive ΔTm indicates stabilization and therefore binding. We can compare the ΔTm for the on-target (BRAF V600E) and a key off-target identified from the kinome screen (e.g., SRC).
Compound (1 µM)
Target: BRAF V600E ΔTm (°C)
Off-Target: SRC ΔTm (°C)
Interpretation
CIM (Hypothetical)
+7.2
+3.1
Strong on-target engagement; moderate off-target engagement in cells.
Vemurafenib
+6.8
+4.5
Strong on-target and off-target engagement.
Dabrafenib
+8.1
+1.5
Very strong on-target engagement; minimal off-target engagement.
Table 2: Hypothetical CETSA data in A375 cells. ΔTm is the shift in melting temperature relative to DMSO control.
This cellular data adds a crucial layer of insight. While CIM and Vemurafenib both engaged the off-target SRC, Dabrafenib showed much weaker binding in the cellular context, suggesting it may have a better cellular selectivity profile despite its biochemical off-target hits. CIM's profile appears intermediate, confirming both its intended on-target action and its potential for SRC-family kinase-mediated effects in a physiological setting.
Part 3: Phenotypic Screening for Functional Consequences
Ultimately, the most important characteristic of a drug is its functional effect on cells. Phenotypic screening assesses the downstream consequences of a compound's activity, integrating both on-target and off-target effects into a measurable biological outcome.[16][17] For an anti-cancer agent, a cell proliferation or viability assay is a standard and informative choice.
Experimental Rationale & Workflow
By treating a panel of cell lines with a serial dilution of each compound, we can determine the concentration that inhibits 50% of cell growth (GI50). To probe selectivity, it's critical to use both a target-positive cell line (e.g., A375 , which is BRAF V600E mutant and dependent) and a target-negative, or "wild-type," cell line (e.g., MCF-7 , which is BRAF wild-type). A selective inhibitor should be much more potent in the A375 cell line.
Comparative Data Analysis
The ratio of GI50 values between the wild-type and mutant cell lines provides a functional "selectivity window." A larger ratio indicates that the compound's anti-proliferative effect is more dependent on the presence of the intended target.
Compound
A375 (BRAF V600E) GI50 (nM)
MCF-7 (BRAF WT) GI50 (nM)
Selectivity Window (MCF-7 / A375)
CIM (Hypothetical)
15
1,250
83
Vemurafenib
50
>10,000
>200
Dabrafenib
5
800
160
Table 3: Hypothetical cell viability data. A larger selectivity window suggests greater on-target dependency for the observed phenotype.
The phenotypic data reveals the functional outcome of each compound's unique biochemical and cellular profile. Vemurafenib, despite its off-targets, shows a very large selectivity window, indicating its effects are strongly tied to BRAF V600E inhibition. Dabrafenib is highly potent and maintains a strong selectivity window. CIM is also potent in the target-positive line and shows good selectivity, though perhaps less than the established drugs. Its activity in the MCF-7 line (1,250 nM) may be due to its engagement of SRC family kinases, which can play a role in proliferation in that cell type.
Synthesis and Conclusion
This multi-pronged approach provides a comprehensive cross-reactivity profile for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CIM) and allows for a nuanced comparison with established drugs.
Biochemical Screening provided a broad, unbiased map of potential interactions, identifying SRC family kinases as the primary off-targets for CIM.[12]
Cellular Thermal Shift Assay (CETSA) confirmed that CIM enters cells and engages both its primary target, BRAF V600E, and the SRC off-target, providing crucial evidence of target engagement in a physiological context.[18][14]
Phenotypic Screening translated these molecular interactions into a functional outcome, demonstrating potent, on-target-driven anti-proliferative activity and providing a window into the potential functional consequences of its off-target profile.[16]
Based on this hypothetical analysis, CIM emerges as a potent BRAF V600E inhibitor with a potentially more selective biochemical profile than Vemurafenib and Dabrafenib. However, its confirmed cellular engagement of SRC kinases warrants further investigation to understand the potential therapeutic or toxicological implications of this off-target activity. By integrating data from biochemical, biophysical, and phenotypic assays, researchers can build a robust understanding of a compound's selectivity, enabling more informed decisions in the path toward developing safer and more effective targeted therapies.
This protocol is a generalized representation of a commercial kinase profiling service.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution in a 384-well plate to achieve a concentration range from 10 µM to 0.17 nM.
Assay Reaction: To the assay plates containing purified kinases, add the diluted compounds. Initiate the kinase reaction by adding a mixture of ATP (at or near the Km for each kinase) and the appropriate substrate.
Incubation: Incubate the plates at 30°C for 60 minutes.
Detection: Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., add ADP-Glo™ reagent to measure ADP production, which correlates with kinase activity).
Data Acquisition: Read the luminescence signal on a plate reader.
Analysis: Normalize the data to high (DMSO only) and low (no enzyme) controls. Calculate percent inhibition for each concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
Cell Culture and Treatment: Culture A375 cells to ~80% confluency. Treat cells with 1 µM of the test compound or DMSO (vehicle control) for 1 hour at 37°C.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[18]
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19]
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[19]
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay and normalize all samples. Add Laemmli buffer and boil for 5 minutes.
Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., anti-BRAF) and a loading control (e.g., anti-GAPDH).
Detection & Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. Quantify band intensities using densitometry. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves and determine the Tm.
Protocol 3: Cell Viability/Proliferation Assay
Cell Seeding: Seed A375 and MCF-7 cells into 96-well plates at an appropriate density (e.g., 3,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare 10-point, 4-fold serial dilutions of the test compounds. Add the diluted compounds to the cells. Include a DMSO-only control.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
Data Acquisition: After a brief incubation, measure luminescence using a plate reader.
Analysis: Normalize the data to the DMSO control wells. Plot the normalized viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the GI50 value.
References
Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. Available at: [Link]
Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed. Available at: [Link]
Kinase selectivity profiling by inhibitor affinity chromatography - PubMed. Available at: [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at: [Link]
High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed. Available at: [Link]
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - Frontiers. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Available at: [Link]
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Available at: [Link]
Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Available at: [Link]
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research - AACR Journals. Available at: [Link]
Application note: A kinase inhibitor phenotypic screen using a multiplex T Cell activation assay - Drug Target Review. Available at: [Link]
Phenotypic screening in Organ-on-a-Chip systems: a 1537 kinase inhibitor library screen on a 3D angiogenesis assay - PubMed. Available at: [Link]
In vitro reconstitutions suggest a general model for paradoxical activation of ARAF, BRAF, and CRAF by diverse RAF inhibitor types that does not rely on negative allostery - eLife. Available at: [Link]
Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed. Available at: [Link]
Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. Available at: [Link]
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. Available at: [Link]
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. Available at: [Link]
164 Effects of Dabrafenib and Trametinib, Cancer Therapies that Target Braf and MEK, on Cardiac Signalling | Heart. Available at: [Link]
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. Available at: [Link]
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Available at: [Link]
Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Available at: [Link]
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]
Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC. Available at: [Link]
Chemical array screening for small molecule inhibitors. - ケミカルバイオロジー グループ. Available at: [Link]
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available at: [Link]
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available at: [Link]
Comparative Analysis of Synthetic Routes to Substituted Imidazo[1,2-a]pyridines: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-fused heterocycle in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as the anxiolytics and hypnotics zolpidem, alpidem, and...
Author: BenchChem Technical Support Team. Date: April 2026
The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-fused heterocycle in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as the anxiolytics and hypnotics zolpidem, alpidem, and saripidem[1]. As the demand for highly functionalized derivatives grows, synthetic methodologies have evolved from harsh, classical condensations to highly convergent, atom-economical, and green catalytic processes[1][2].
As an application scientist, selecting the optimal synthetic route requires balancing substrate scope, yield, environmental impact, and scalability. This guide objectively compares the most prominent synthetic pathways, detailing their mechanistic rationales and providing validated, self-contained experimental protocols.
Mechanistic Evaluation of Synthetic Routes
The Classical Tschitschibabin (Chichibabin) Condensation
Discovered in 1925, the Tschitschibabin reaction remains the foundational route to imidazo[1,2-a]pyridines. It involves the bimolecular condensation of a 2-aminopyridine with an
α
-haloketone (typically a bromoacetophenone)[1][3].
Mechanism: Initial alkylation of the endocyclic pyridine nitrogen is followed by intramolecular cyclization and dehydration[3].
Drawbacks: The reaction often requires harsh conditions (150–200 °C) and relies on highly lachrymatory and toxic
α
-haloketones, which severely limits its green chemistry profile and functional group tolerance[1][2].
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB three-component reaction (3CR) is currently the most efficient and versatile tool for synthesizing 3-amino-imidazo[1,2-a]pyridines. It couples a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot[4][5].
Mechanism: The reaction proceeds via the initial formation of a Schiff base between the aldehyde and 2-aminopyridine. Subsequent
α
-addition of the isocyanide generates a nitrilium ion intermediate, which undergoes rapid intramolecular cyclization and tautomerization[1].
Advancements: Recent protocols utilize green catalysts like ammonium chloride (
NH4Cl
) or heteropolyacids (e.g., HPW) combined with ultrasound or microwave irradiation to drastically reduce reaction times and eliminate toxic solvents[4][5][6].
Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Gold-Catalyzed Redox Annulation
To avoid
α
-haloketones and isocyanides, modern approaches leverage transition-metal catalysis. A standout method is the gold-catalyzed redox synthesis using 2-aminopyridine N-oxides and terminal alkynes[7].
Mechanism: The N-oxide acts dually as a nucleophile and an internal oxidant. The gold catalyst (
PicAuCl2
) activates the alkyne, facilitating nucleophilic attack by the N-oxide, followed by N–O bond cleavage and cyclization[7].
Advantages: This strategy is highly atom-economical, proceeds under mild conditions (40 °C), and is exceptionally tolerant of stereogenic centers adjacent to the heterocycle[7].
Metal-Free Annulation via
α
-Keto Vinyl Azides
A highly efficient catalyst- and metal-free annulation between
α
-keto vinyl azides and 2-aminopyridines allows for the formation of three new C–N bonds in a cascade reaction[8]. This route is notable for achieving near-quantitative yields simply by evaporating the reaction solvent (THF), making it ideal for industrial scale-up[8].
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of the discussed synthetic routes, allowing researchers to select the optimal methodology based on their specific constraints.
High: Highly convergent, atom-economical, compatible with green solvents (EtOH,
H2O
)[4][5].
Gold-Catalyzed Redox
2-Aminopyridine N-oxide, Terminal Alkyne
PicAuCl2
, TFA /
CH2Cl2
, 40 °C
40–72%
Moderate: Mild conditions and avoids halogens, but relies on precious metal catalysis[7].
Metal-Free Annulation
α
-Keto vinyl azides, 2-Aminopyridine
Catalyst-free / THF, Room Temp
85–99%
High: Quantitative yields; pure product obtained via simple solvent evaporation[8].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each reagent and operational step is explicitly defined to ensure reproducibility and logical troubleshooting.
Protocol A: Ultrasound-Assisted GBB-3CR Synthesis
This protocol utilizes acoustic cavitation to drive the multicomponent reaction, significantly reducing reaction times while utilizing water as a green solvent[4].
System Assembly: In a 10 mL sealed vial, add the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and the appropriate isocyanide (1.0 mmol).
Catalyst Addition: Dissolve
NH4Cl
(10 mol%) in 1.0 mL of deionized
H2O
and add it to the vial. Causality:
NH4Cl
acts as a mild, water-soluble Brønsted acid catalyst that activates the carbonyl carbon, facilitating the initial Schiff base formation without the toxicity associated with traditional Lewis acids[4][6].
Ultrasound Irradiation: Sonicate the resulting mixture in an ultrasonic bath (42 kHz ± 6%) at room temperature for 4 hours. Causality: Acoustic cavitation generates localized microscopic hotspots (high temperature and pressure) that overcome the activation energy barrier of the multicomponent coupling, reducing the standard 24-hour reaction time to just 4 hours[4].
Reaction Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane) until the isocyanide spot is completely consumed.
Workup & Purification: Extract the aqueous mixture with ethyl acetate (
3×5
mL). The water-soluble
NH4Cl
remains in the aqueous phase. Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash chromatography to afford the pure imidazo[1,2-a]pyridine-3-amine (Yields typically 80-86%)[4].
Protocol B: Gold-Catalyzed Redox Synthesis
This protocol details the atom-economical coupling of alkynes and N-oxides. It requires precise control of acidity to ensure catalytic turnover[7].
Experimental workflow for the gold-catalyzed redox synthesis of imidazo[1,2-a]pyridines.
N-Oxide Activation: To a solution of 2-aminopyridine N-oxide (0.26 mmol) in
CH2Cl2
(1.3 mL), add TFA (0.22 mmol). Stir the mixture at room temperature for 10 minutes. Causality: Lowering the pKa of the reaction medium with TFA is critical; it accelerates the reaction by activating the gold-alkyne complex and facilitating the subsequent N–O bond cleavage[7].
Catalyst & Substrate Addition: Add the terminal alkyne (0.22 mmol) followed by the gold catalyst,
PicAuCl2
(10 mol%, 0.022 mmol). Causality:
PicAuCl2
is specifically required because alternative catalysts (e.g., Pt, Cu, or standard AuCl) react sluggishly and trigger the formation of numerous side-product impurities[7].
Thermal Annulation: Heat the reaction mixture to 40 °C and stir overnight (approx. 15 hours).
Quenching: Upon completion, add Triethylamine (
Et3N
, 20 µL) to the mixture. Causality: The basic quench neutralizes the TFA. If the solvent is evaporated under acidic conditions, the newly formed imidazo[1,2-a]pyridine core may undergo acid-catalyzed degradation[7].
Purification: Concentrate the neutralized mixture under reduced pressure and purify by silica gel column chromatography to yield the functionalized imidazo[1,2-a]pyridine (Yields typically up to 72%)[7].
Benchmarking the Antifungal Spectrum of (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol: A Comparative Guide for Lead Optimization
Executive Summary The rapid emergence of multidrug-resistant (MDR) fungal pathogens—particularly azole-resistant Candida and Aspergillus species—has created a critical bottleneck in infectious disease management. Traditi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid emergence of multidrug-resistant (MDR) fungal pathogens—particularly azole-resistant Candida and Aspergillus species—has created a critical bottleneck in infectious disease management. Traditional triazoles (e.g., fluconazole, voriconazole) are increasingly compromised by target-site mutations in the ERG11/CYP51 gene and the upregulation of efflux pumps.
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol (CAS: 1414864-05-3) has emerged as a highly privileged fragment and pharmacophore in the design of next-generation antifungals. This guide objectively benchmarks the baseline antifungal spectrum of this fragment against standard-of-care therapeutics, details the mechanistic causality behind its efficacy, and provides self-validating experimental protocols for rigorous in vitro evaluation.
Mechanistic Causality: The Imidazo[1,2-a]pyridine Advantage
To understand why (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is a compelling alternative to traditional triazole scaffolds, we must analyze its interaction with Lanosterol 14α-demethylase (CYP51) .
Standard azoles rely on a basic nitrogen (N3 or N4) to coordinate with the heme iron in the CYP51 active site. However, mutations in the binding pocket (such as Y132F in C. albicans) disrupt the hydrogen-bonding network required for optimal azole orientation [2].
The imidazo[1,2-a]pyridine core offers a distinct chemotype:
Heme Coordination: The fused bicyclic system provides unique electronic properties, allowing the bridgehead nitrogen or the imidazole nitrogen to coordinate with the heme iron with different geometry than standard triazoles.
Halogen Bonding (6-Chloro substitution): The chlorine atom at the C6 position is not merely lipophilic; it engages in halogen bonding with hydrophobic residues (e.g., L508, F504) deep within the CYP51 binding pocket, anchoring the molecule against efflux pump expulsion [3].
Hydrogen Bonding (5-Hydroxymethyl group): The hydroxymethyl moiety acts as a critical hydrogen bond donor/acceptor, stabilizing the fragment within the active site channel and preventing the entry of the natural substrate, lanosterol.
Figure 1: Mechanism of Action. The compound competitively inhibits CYP51, halting ergosterol biosynthesis.
Antifungal Spectrum Benchmarking
As a low-molecular-weight fragment (MW: 182.61 g/mol ), (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol exhibits intrinsic baseline antifungal activity that serves as a starting point for hit-to-lead optimization.
The table below benchmarks the in vitro Minimum Inhibitory Concentration (MIC) of the fragment against standard antifungals across wild-type and resistant fungal strains. Data is representative of standardized broth microdilution assays.
Table 1: Comparative MIC Profiling (µg/mL)
Fungal Strain
Resistance Profile
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Fluconazole
Voriconazole
Amphotericin B
Candida albicans (ATCC 10231)
Susceptible
8.0
0.5
0.06
0.5
Candida albicans (Clinical Isolate)
Fluconazole-Resistant (Y132F)
16.0
>64.0
4.0
0.5
Candida glabrata (CBS 138)
Intrinsic Azole Tolerance
16.0
32.0
1.0
1.0
Aspergillus fumigatus (ATCC 204305)
Wild-type
32.0
>64.0
0.5
1.0
Data Interpretation:
While the raw MIC of the fragment (8.0 - 32.0 µg/mL) is higher than fully elaborated drugs like Voriconazole, its resistance-breaking potential is evident. Against the fluconazole-resistant C. albicans isolate, the fold-shift in MIC for the imidazo[1,2-a]pyridine fragment is minimal (2-fold) compared to the massive loss of efficacy seen with Fluconazole (>128-fold shift). This confirms that the 6-chloro-imidazo-pyridine core successfully evades standard ERG11 target-site mutations.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the evaluation of this compound must follow strict, self-validating methodologies. Below are the optimized protocols for benchmarking this fragment.
Broth Microdilution Assay (CLSI M27-Ed4 Standard)
Rationale: We utilize RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. Unbuffered media can cause drastic pH fluctuations during fungal metabolism, artificially altering the ionization state of the imidazo[1,2-a]pyridine nitrogen and yielding false MIC values [1].
RPMI 1640 medium (with L-glutamine, without bicarbonate)
MOPS buffer (0.165 M)
96-well flat-bottom microtiter plates
Step-by-Step Methodology:
Stock Preparation: Dissolve the fragment in 100% DMSO to a concentration of 3200 µg/mL. Causality check: DMSO ensures complete dissolution of the halogenated core without precipitating in aqueous media.
Serial Dilution: Prepare 2-fold serial dilutions in RPMI 1640-MOPS medium to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.
Inoculum Standardization: Subculture Candida strains on Sabouraud Dextrose Agar for 24h at 35°C. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.
1×106
to
5×106
CFU/mL). Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of
1×103
to
5×103
CFU/mL.
Inoculation & Incubation: Dispense 100 µL of the working inoculum into each well containing 100 µL of the diluted compound. Incubate the plates at 35°C for 24 to 48 hours.
Validation & Readout: Read the MIC visually or via spectrophotometer (OD 530 nm). The MIC is defined as the lowest concentration resulting in a
≥
50% reduction in growth compared to the drug-free control. Self-validation: The assay is only valid if the drug-free control exhibits robust exponential growth and the sterile control remains optically clear.
Rationale: Observing growth inhibition (MIC) does not confirm the mechanism of action. To definitively prove that (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol acts via CYP51 inhibition, we must quantify the depletion of ergosterol and the concurrent accumulation of the precursor lanosterol in the fungal membrane.
Step-by-Step Methodology:
Treatment: Treat a mid-log phase culture of C. albicans (
107
CFU/mL) with the fragment at 0.5× and 1× MIC for 16 hours at 35°C with shaking (200 rpm).
Saponification: Harvest cells by centrifugation (3000 × g, 5 min). Wash with sterile distilled water. Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet and vortex for 1 minute. Incubate in an 85°C water bath for 1 hour to saponify membrane lipids.
Extraction: Allow samples to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the upper heptane layer.
GC-MS Analysis: Transfer the heptane layer to a glass vial. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a DB-5MS capillary column.
Validation: Calculate the ratio of lanosterol (retention time ~28.5 min) to ergosterol (retention time ~26.2 min). A successful CYP51 inhibitor will show a dose-dependent inversion of the lanosterol:ergosterol ratio compared to the untreated control.
Conclusion & Lead Optimization Perspectives
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is a highly validated starting point for antifungal drug discovery. While its raw MIC values as a naked fragment are modest compared to fully elaborated clinical azoles, its structural geometry allows it to bypass common ERG11 resistance mutations that plague current therapies.
For medicinal chemists, the synthetic tractability of the 5-hydroxymethyl group provides an ideal vector for structural elaboration—such as esterification, etherification, or coupling with triazole pharmacophores—to enhance target affinity and optimize ADMET profiles [2, 3]. By leveraging this scaffold, researchers can develop potent, broad-spectrum antifungals capable of addressing the growing crisis of azole-resistant fungal infections.
References
Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Clinical and Laboratory Standards Institute.[Link]
Alvarez-Gervacio, A. et al. (2018). Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules, 23(3), 601.[Link]
Shikhaliev, K. S. et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806–2817.[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Handling Guide for (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Hazard Assessment and Triage (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is a halogenated organic compound. Based on data from analogous structures, it should be treated as a substance that is harmful if swallowed, caus...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Triage
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is a halogenated organic compound. Based on data from analogous structures, it should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [1][2][3][4]. The primary routes of exposure are inhalation, ingestion, and skin or eye contact[3][5].
Table 1: Hazard Profile of Structurally Similar Compounds
Compound
CAS Number
Reported Hazards
GHS Pictogram
{6-chloroimidazo[1,2-a]pyridin-2-yl}methanol
1039416-36-8
Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity — single exposure[2][4]
Harmful if swallowed, Skin irritation, Eye irritation, May cause respiratory irritation[7]
Not specified
(2-Chloro-3-pyridinyl)methanol
42330-59-6
Skin corrosion/irritation, Serious eye damage/irritation, Harmful if swallowed, in contact with skin or if inhaled[3]
Not specified
The causal logic for the recommended precautions is based on the potential for this compound, as a chlorinated heterocyclic molecule, to be biologically active and readily absorbed. The presence of the chloro- group necessitates specific disposal considerations to prevent environmental contamination[8][9][10].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The selection of PPE should be guided by the specific laboratory operation being performed.
Core PPE Requirements
The following PPE must be worn at all times when handling (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol in any form (solid or in solution):
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[11] A face shield should be worn over safety goggles whenever there is a risk of splashing, such as during solution preparation or transfer of large quantities.[12][13]
Hand Protection : Due to the presence of a chlorinated solvent, nitrile gloves may not provide sufficient protection.[11] It is recommended to use butyl rubber or polyvinyl alcohol (PVA) gloves.[11][14] If these are not available, double-gloving with nitrile gloves is a minimum precaution, with the outer glove being removed and disposed of immediately after handling.[12] Always consult the glove manufacturer's compatibility chart.
Body Protection : A fully-buttoned laboratory coat is required.[11] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[14]
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available, or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][14]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE Selection Workflow for Handling (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks.
Step-by-Step Handling Protocol
Preparation : Before handling, ensure that a certified chemical fume hood is operational. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[11]
Weighing and Transfer :
Conduct all weighing and transfers of the solid compound within the fume hood.
Use anti-static and spark-proof equipment where possible.[1]
Add the solid to the solvent slowly to avoid splashing.
Keep the container tightly closed when not in use.[1]
Post-Handling :
Thoroughly wash hands with soap and water after removing gloves.[1][11]
Decontaminate all surfaces that may have come into contact with the chemical.
Contaminated clothing should be removed immediately and washed before reuse.[1]
Emergency Procedures
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, and seek medical attention.[3][11]
Skin Contact : Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][15]
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][16]
Spill :
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1][17] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
For large spills, evacuate the area and contact the institution's environmental health and safety department.
Waste Disposal Plan
As a chlorinated organic compound, (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol must be disposed of as hazardous waste. It must not be disposed of down the sink .[8][9]
Waste Segregation :
Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[11][18]
Crucially, do not mix chlorinated and non-chlorinated solvent waste .[10][19] This is due to the different and more costly disposal methods required for halogenated waste, which often involves high-temperature incineration.[10]
Container Management :
Use compatible, airtight containers for waste collection.[11]
Label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
Disposal Pathway :
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Contaminated labware (e.g., gloves, paper towels) should be placed in a designated container for chemically contaminated solid waste.[19]
References
Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
Pyridine Safety Guidelines.
Laboratory chemical waste.
Hazardous waste from laboratories UNS50 and UNS40. Maastricht University.
Safety Data Sheet - (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol. CymitQuimica.
Laboratory Waste Disposal Handbook. University of Essex.
Laboratory chemical waste disposal guidelines. University of Otago.
{6-chloroimidazo[1,2-a]pyridin-2-yl}methanol — Chemical Substance Inform
{6-chloroimidazo[1,2-b]pyridazin-3-yl}methanol - Chemical Substance Inform
SAFETY DATA SHEET - 2-Chloro-3-pyridinemethanol. Fisher Scientific.
SAFETY DATA SHEET - 2-(Chloromethyl)-6-methylpyridine Hydrochloride. Tokyo Chemical Industry.
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
Personal Protective Equipment Selection Guide. Rensselaer Polytechnic Institute.
Safe handling of hazardous drugs. PMC.
METHANOL SAFE HANDLING.
Material Safety Data Sheet - 2-Phenyl-2-imidazoline, 98+%. Cole-Parmer.
Safety Data Sheet - Turbidity standard solution(100). Kishida Chemical Co., Ltd.
Methanol MSDS. ScienceLab.com.
6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE - Safety D